molecular formula C20H15FN2O4S2 B2827006 (Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 477488-23-6

(Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No. B2827006
CAS RN: 477488-23-6
M. Wt: 430.47
InChI Key: KKZNINQBAWNHQZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C20H15FN2O4S2 and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Properties: Studies have focused on the synthesis of novel benzimidazole and thiazolidinone derivatives, revealing significant anticancer activities against various human cancer cell lines, such as hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma. Compounds with thioxothiazolidin structures, similar to the query chemical, have shown promising results in vitro, indicating their potential as anticancer agents (Refaat, 2010).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Effects: Research on thiazolidinone derivatives, including structures akin to the compound , demonstrated antimicrobial and antifungal activities. These studies highlight the potential of these compounds in treating infections and diseases caused by various pathogens (PansareDattatraya & Devan, 2015).

Molecular and Structural Analysis

  • Structural Analysis: Investigations into the crystal structure of substituted thioxothiazolidinones offer insights into their molecular configurations, hydrogen bonding, and interactions. This structural understanding aids in the rational design of molecules with enhanced biological activities (Delgado et al., 2006).

Enzyme Inhibition and Biological Evaluation

  • Xanthine Oxidase Inhibition and Anti-inflammatory Activity: Some derivatives have been evaluated for their inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and inflammation. These findings suggest potential applications in treating diseases associated with oxidative damage and inflammatory responses (Smelcerovic et al., 2015).

properties

IUPAC Name

2-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S2/c21-14-7-3-1-5-12(14)11-16-18(25)23(20(28)29-16)10-9-17(24)22-15-8-4-2-6-13(15)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZNINQBAWNHQZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.